2-Cyclopropylpropane-1-sulfonamide
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Overview
Description
2-Cyclopropylpropane-1-sulfonamide is an organosulfur compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a propane-1-sulfonamide moiety. It is a white to off-white powder that is typically stored at room temperature .
Preparation Methods
The synthesis of 2-Cyclopropylpropane-1-sulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process . This method does not require additional pre-functionalization and de-functionalization steps, making it a streamlined and waste-reducing approach .
In an industrial setting, the production of sulfonamides, including this compound, often involves the use of dimethyl carbonate as a green solvent, which facilitates fast reaction times and high yields .
Chemical Reactions Analysis
2-Cyclopropylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Cyclopropylpropane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropylpropane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
2-Cyclopropylpropane-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine . While all these compounds share the sulfonamide functional group, this compound is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity . This uniqueness makes it a valuable compound for specific applications where other sulfonamides may not be as effective .
Similar Compounds
- Sulfamethazine
- Sulfadiazine
- Sulfanilamide
These compounds are widely used in various fields, including medicine and agriculture, for their antibacterial properties .
Properties
IUPAC Name |
2-cyclopropylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5(6-2-3-6)4-10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUCIYJYESWXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566175-24-3 |
Source
|
Record name | 2-cyclopropylpropane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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